molecular formula C17H15ClN2O3S2 B2498028 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034582-16-4

5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2498028
CAS No.: 2034582-16-4
M. Wt: 394.89
InChI Key: WSDJEPNTTBAAIC-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring, along with a pyridine and thiophene moiety

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is not well-defined. It’s known to participate in Suzuki–Miyaura coupling, which involves the formation of a new carbon-carbon bond through a palladium-catalyzed reaction

Metabolic Pathways

The metabolic pathways involving this compound are not well-established. It’s known to participate in Suzuki–Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is unique due to the presence of both thiophene and pyridine moieties, which can enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-23-16-3-2-14(18)9-17(16)25(21,22)20-10-12-4-6-19-15(8-12)13-5-7-24-11-13/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDJEPNTTBAAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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